
4-Dimethylamino-2-butenoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(dimethylamino)but-2-enoyl chloride is an organic compound with the chemical formula C6H10ClNO. It is a white crystalline solid or powder and is primarily used as an intermediate in organic synthesis, particularly in the production of polymers and high molecular weight compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
(E)-4-(dimethylamino)but-2-enoyl chloride can be synthesized by reacting (E)-4-(dimethylamino)but-2-enoic acid with thionyl chloride (SOCl2). The reaction typically occurs at room temperature and involves the conversion of the carboxylic acid group to an acyl chloride group .
Industrial Production Methods
In an industrial setting, the production of (E)-4-(dimethylamino)but-2-enoyl chloride involves the use of large-scale reactors where (E)-4-(dimethylamino)but-2-enoic acid is treated with thionyl chloride under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
(E)-4-(dimethylamino)but-2-enoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form amides and esters, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing double or triple bonds.
Polymerization Reactions: It can be used as a monomer in polymerization reactions to form high molecular weight polymers.
Common Reagents and Conditions
Amines: Reacts with primary or secondary amines to form amides.
Alcohols: Reacts with alcohols to form esters.
Catalysts: Lewis acids or bases can be used to catalyze the reactions.
Major Products
Amides: Formed from the reaction with amines.
Esters: Formed from the reaction with alcohols.
Polymers: Formed through polymerization reactions.
Scientific Research Applications
(E)-4-(dimethylamino)but-2-enoyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Utilized in the modification of biomolecules and the synthesis of biologically active compounds.
Medicine: Employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (E)-4-(dimethylamino)but-2-enoyl chloride involves its reactivity as an acylating agent. It can acylate nucleophiles such as amines and alcohols, leading to the formation of amides and esters. The molecular targets include nucleophilic functional groups, and the pathways involve nucleophilic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
(E)-4-(dimethylamino)but-2-enoic acid: The precursor to (E)-4-(dimethylamino)but-2-enoyl chloride.
(E)-4-(dimethylamino)but-2-enamide: A related compound formed by the reaction of (E)-4-(dimethylamino)but-2-enoyl chloride with ammonia.
(E)-4-(dimethylamino)but-2-enoate: An ester derivative formed by the reaction with alcohols.
Uniqueness
(E)-4-(dimethylamino)but-2-enoyl chloride is unique due to its high reactivity as an acylating agent and its ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields, including organic synthesis, polymer chemistry, and pharmaceutical development .
Properties
Molecular Formula |
C6H10ClNO |
|---|---|
Molecular Weight |
147.60 g/mol |
IUPAC Name |
4-(dimethylamino)but-2-enoyl chloride |
InChI |
InChI=1S/C6H10ClNO/c1-8(2)5-3-4-6(7)9/h3-4H,5H2,1-2H3 |
InChI Key |
BOTUQNGRMXZOTH-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC=CC(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,5-Dichloro-4-[(5-methyl-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13872325.png)


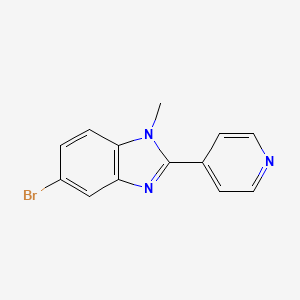
![1-[(4-Methoxyphenyl)methyl]-3-(2-methylpropyl)pyrazole-4-carbonyl chloride](/img/structure/B13872354.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-1-methyl-1H-pyrazol-5-yl]ethanol](/img/structure/B13872358.png)
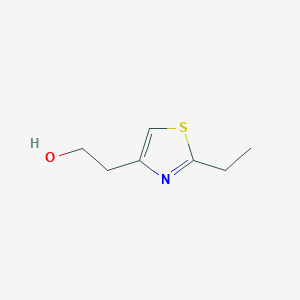
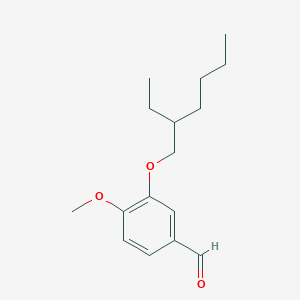
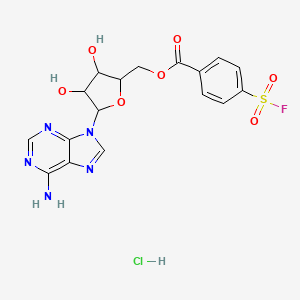
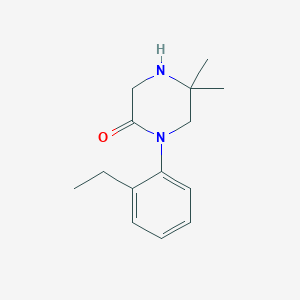
![tert-Butyl [2-(4-fluorophenyl)-2-({4-[(1-methyl-1H-imidazol-4-yl)amino]-6-morpholin-4-yl-1,3,5-triazin-2-yl}amino)ethyl]carbamate](/img/structure/B13872384.png)
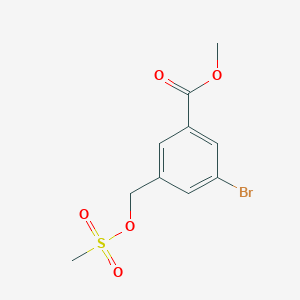
![4-[(Quinoxalin-2-ylamino)methyl]benzoic acid](/img/structure/B13872411.png)
